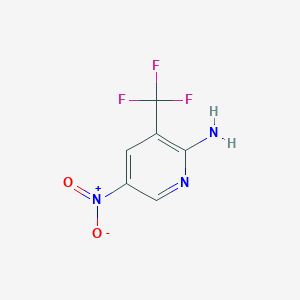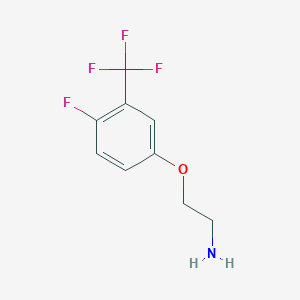
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine
説明
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine (FTME) is an amine compound that has been studied extensively in the scientific community. It is a versatile compound that can be used in a variety of applications, ranging from synthesis to medicinal research. FTME has been found to have a number of biochemical and physiological effects, and has been used in laboratory experiments to study these effects.
科学的研究の応用
Antipsychotic and Neuroprotective Potential
- 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, which include compounds similar to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, have shown potential as antipsychotic agents. These compounds exhibit anti-dopaminergic properties, making them useful in treating conditions like schizophrenia, dependency, and neurodegenerative disorders. Their activity encompasses neuroleptic, neuroprotective, and antiaddictive effects (Habernickel, 2003).
Dopamine Receptor Affinity
- The synthesis and study of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives have revealed their binding affinities for dopamine receptors. These compounds, structurally related to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, are important in understanding dopamine receptor interactions, contributing to research in neurotransmitter systems and potential therapeutic applications (Claudi et al., 1990).
Central Dopamine Receptor Agonistic Effect
- 2-(4-Fluoro-3-hydroxyphenyl)ethylamines have been investigated for their central D-2 dopamine receptor agonistic effects. Their impact on behavior, as observed in animal models, suggests a significant role in modulating dopamine-related functions in the central nervous system (Ferrari & Claudi, 1991).
Structure-Activity Relationships
- N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives have been synthesized and their structure-activity relationships explored, focusing on their interaction with dopamine receptors. This research is crucial in developing more effective dopaminergic agents (Claudi et al., 1992).
Beta-Blocker Conformations
- Studies on molecules like 2-phenoxy ethylamine, which share structural similarities with 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, help in understanding the conformation and structure of beta-blockers, a class of drugs used primarily in cardiovascular diseases (Macleod & Simons, 2004).
Intracellular pH Measurement
- Fluorinated aminophenol derivatives, related to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, have been developed as pH-sensitive probes. These compounds aid in the measurement of intracellular pH, a critical factor in various biological processes (Rhee, Levy, & London, 1995).
Herbicide Development
- The compound has been used in the synthesis of novel herbicides, such as Beflubutamid. This application demonstrates the versatility of 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine in agricultural chemistry (Chen Huan-you, 2012).
将来の方向性
特性
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPPBUYQDXZSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)
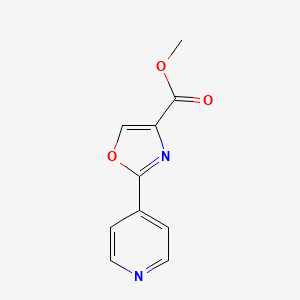
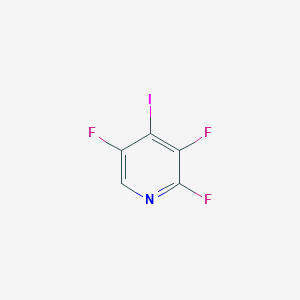

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)
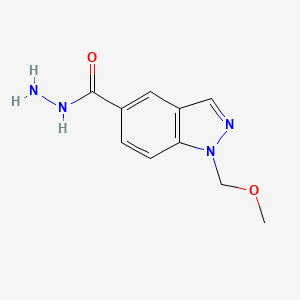
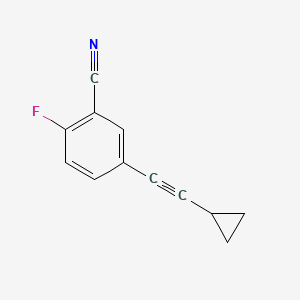
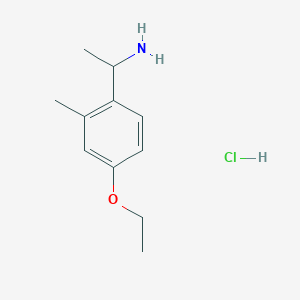
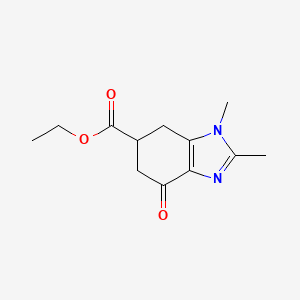
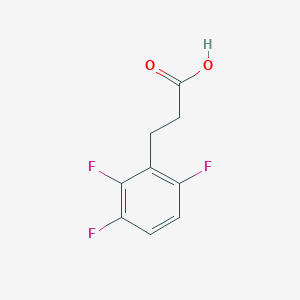
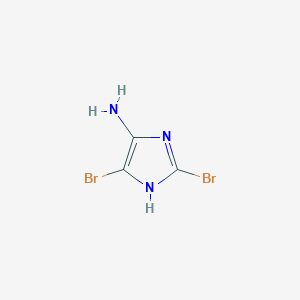
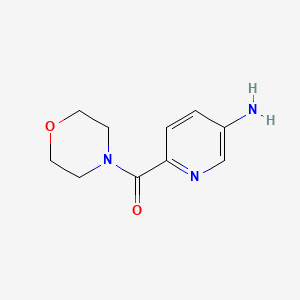
![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1404168.png)
